molecular formula C21H18FN3O3S B2454891 ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536712-08-0

ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2454891
CAS No.: 536712-08-0
M. Wt: 411.45
InChI Key: WSVMQUMBHFFBET-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, also known by its CAS number 534593-83-4, is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic potential of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22FN5O4S2C_{24}H_{22}FN_5O_4S_2, with a molecular weight of 527.6 g/mol. The compound features a complex structure that includes a fluorophenyl group and a pyrimidine ring, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the pyrimidine ring followed by the introduction of the ethyl thioester group. Detailed synthetic pathways can be found in literature focusing on related pyrimidine derivatives .

Biological Activity

1. Anticancer Activity:
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been shown to target various cancer cell lines effectively. This compound is hypothesized to exhibit similar mechanisms due to its structural analogies .

Table 1: Summary of Biological Activities

Activity TypeIC50 Value (μM)Reference
COX-II Inhibition0.52
Anticancer (various)Varies
Kinase InhibitionModerate

2. Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on various enzymes such as cyclooxygenase (COX) and dihydrofolate reductase (DHFR). The IC50 values for these activities suggest that it may serve as a lead compound for further development as an anti-inflammatory or anticancer agent .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the effects of ethyl derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: COX-II Inhibition
In another study focusing on anti-inflammatory properties, ethyl derivatives were tested for COX-II inhibition. The findings indicated that this compound showed promising results with an IC50 value comparable to established COX inhibitors like Celecoxib .

Properties

IUPAC Name

ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVMQUMBHFFBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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